molecular formula C11H15NOS B7473234 N,N-dimethyl-3-(methylsulfanylmethyl)benzamide

N,N-dimethyl-3-(methylsulfanylmethyl)benzamide

Cat. No. B7473234
M. Wt: 209.31 g/mol
InChI Key: JCGJJVWHBUJFNC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(methylsulfanylmethyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have revealed its promising anticancer properties.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to work by activating the immune system and promoting the production of cytokines, which are small proteins that play a key role in the immune response. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This can help to starve tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to play a key role in the immune response. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is its potent antitumor activity, which has been demonstrated in numerous preclinical studies. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has some limitations for lab experiments, such as its limited solubility in water, which can make it difficult to administer to animals.

Future Directions

There are a number of potential future directions for research on N,N-dimethyl-3-(methylsulfanylmethyl)benzamide. One area of interest is the development of new formulations of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying N,N-dimethyl-3-(methylsulfanylmethyl)benzamide's antitumor activity, which could lead to the development of new therapeutic strategies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide in humans.

Synthesis Methods

N,N-dimethyl-3-(methylsulfanylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-aminobenzamide with dimethyl sulfate, followed by the reaction of the resulting compound with sodium thiomethoxide. This process results in the formation of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide, which can then be purified and used for further studies.

Scientific Research Applications

N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to have potent antitumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancer. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N,N-dimethyl-3-(methylsulfanylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGJJVWHBUJFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(methylsulfanylmethyl)benzamide

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